3-(4-Bromo-3-fluorophenoxy)propan-1-amine
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Overview
Description
3-(4-Bromo-3-fluorophenoxy)propan-1-amine is an organic compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and an amine group attached to a phenoxypropane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-fluorophenoxy)propan-1-amine typically involves the reaction of 4-bromo-3-fluorophenol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-fluorophenoxy)propan-1-amine can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include imines and oximes.
Reduction: Products include secondary and tertiary amines.
Coupling reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(4-Bromo-3-fluorophenoxy)propan-1-amine is utilized in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-fluorophenoxy)propan-1-amine depends on its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-3-methylpyrazol-1-yl)propan-1-amine
- 3-(4-Bromo-3,5-dimethylpyrazol-1-yl)propan-1-amine
- 3-(4-Fluorophenoxy)-1-propanamine
- 3-(4-Fluorophenoxy)propan-1-amine hydrochloride
Uniqueness
3-(4-Bromo-3-fluorophenoxy)propan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenoxy ring, which can significantly influence its reactivity and binding properties. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-3,6H,1,4-5,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWBWUAAMUMDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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